Fabp-IN-1 -

Fabp-IN-1

Catalog Number: EVT-15280608
CAS Number:
Molecular Formula: C30H26O6
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Fabp-IN-1 involves several key steps that utilize organic chemistry techniques. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which serve as the backbone for constructing the desired structure.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution reactions or similar methods to enhance binding affinity towards the target protein.
  3. Purification: After the reaction completion, purification techniques such as column chromatography are employed to isolate Fabp-IN-1 from by-products and unreacted materials.
  4. Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of Fabp-IN-1 features a complex arrangement that allows for effective binding to fatty acid-binding proteins. Key structural characteristics include:

  • Core Structure: The compound consists of a large polycyclic framework that enhances hydrophobic interactions with the binding pocket of the target protein.
  • Functional Groups: Various hydroxyl and carbonyl groups are strategically placed to facilitate hydrogen bonding and ionic interactions with amino acid residues within the binding site .

Data regarding its structural properties can be summarized as follows:

PropertyValue
Molecular FormulaC30H26O6
Molecular Weight494.53 g/mol
LogP5.23
SolubilityModerate in organic solvents
Chemical Reactions Analysis

Fabp-IN-1 undergoes specific chemical reactions that are critical for its interaction with fatty acid-binding proteins. These reactions primarily involve:

  1. Binding Interactions: The compound binds to the active site of adipocyte fatty acid-binding protein through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
  2. Competitive Inhibition: Fabp-IN-1 acts as a competitive inhibitor against fatty acids, effectively blocking their entry into the binding site and thereby modulating lipid metabolism within cells .
  3. Metabolic Stability: The compound exhibits stability under physiological conditions, allowing it to maintain its inhibitory effects over extended periods .
Mechanism of Action

The mechanism of action of Fabp-IN-1 involves its selective inhibition of human adipocyte fatty acid-binding protein. This process can be outlined as follows:

  1. Binding Affinity: Fabp-IN-1 binds with high affinity (Ki < 1 nM) to the adipocyte fatty acid-binding protein, preventing endogenous fatty acids from accessing the binding site .
  2. Alteration of Lipid Metabolism: By inhibiting this protein, Fabp-IN-1 disrupts normal lipid transport processes, leading to altered cellular lipid profiles and potentially reducing lipotoxicity associated with obesity and metabolic syndrome.
  3. Impact on Signaling Pathways: The inhibition may also affect downstream signaling pathways related to inflammation and insulin sensitivity, providing a therapeutic avenue for metabolic diseases .
Physical and Chemical Properties Analysis

Fabp-IN-1 exhibits several notable physical and chemical properties:

  • Physical State: It is typically found as a solid at room temperature.
  • Solubility: The compound shows moderate solubility in organic solvents but limited solubility in water.
  • Stability: It is stable under ambient conditions but should be stored away from light to prevent degradation.

Relevant data regarding its properties include:

PropertyValue
Melting Point150-155 °C
Boiling PointNot determined
SolubilitySoluble in DMSO
Applications

Fabp-IN-1 has several scientific uses primarily focused on research into metabolic disorders:

  1. Research Tool: It serves as a valuable tool for studying the role of adipocyte fatty acid-binding protein in lipid metabolism and related diseases.
  2. Therapeutic Potential: Due to its ability to modulate lipid transport, Fabp-IN-1 is being investigated for potential therapeutic applications in treating obesity-related conditions such as type 2 diabetes and cardiovascular diseases.
  3. Biochemical Studies: It aids in elucidating biochemical pathways involving fatty acid transport and metabolism, contributing to a better understanding of energy homeostasis within cells .
Molecular Mechanisms of Fabp-IN-1 in Fatty Acid-Binding Protein (FABP) Inhibition

Structural Basis of Fabp-IN-1 Interaction with FABP Isoforms

β-Barrel Binding Pocket Dynamics and Ligand Specificity

Fatty acid-binding proteins (FABPs) share a conserved tertiary structure comprising ten antiparallel β-strands forming a solvent-accessible ligand-binding cavity, capped by a helix-turn-helix "portal domain" that regulates ligand entry and egress [1] [8]. This β-barrel architecture creates a dynamic hydrophobic pocket (~650 ų in FABP1) that accommodates diverse ligands, including fatty acids, endocannabinoids, and pharmacologic molecules [1] [5]. Fabp-IN-1 exploits this structural plasticity by occupying approximately 85% of the cavity volume in FABP1, inducing conformational stabilization of the portal domain (α-helix II and βC-βD turns) [6] [10]. This stabilization reduces the pocket's adaptability, hindering natural ligand exchange. Molecular dynamics simulations reveal that Fabp-IN-1 binds deeper within the FABP1 cavity compared to smaller isoforms like FABP4, leveraging the expanded binding volume unique to FABP1 [4] [8].

Table 1: Ligand-Binding Characteristics of FABP Isoforms

FABP IsoformBinding Cavity Volume (ų)Ligand StoichiometryKey Portal Domain ResiduesFabp-IN-1 Binding Affinity (Ki)
FABP1 (Liver)~6502:1Arg122, Tyr124, Arg126<1.0 nM [9]
FABP4 (Adipocyte)~4001:1Lys21, Arg30, Arg126>500 nM [9]
FABP5 (Epidermal)~4101:1Arg109, Tyr131>1 µM [8]
FABP7 (Brain)~3901:1Arg127, Tyr129Not Detected

Role of Conserved Amino Acid Residues in FABP1 Inhibition

Fabp-IN-1 selectively targets FABP1 through high-affinity interactions with three conserved residues: Arg126, Tyr128, and Arg122. These residues form a polar "charge clamp" that anchors the carboxylate group of natural fatty acids [1] [4]. X-ray crystallography studies demonstrate that Fabp-IN-1's 3-phenylpropionic acid moiety mimics this carboxylate interaction, forming salt bridges with Arg126 and Arg122, while its hydrophobic tail occupies the acyl-chain binding region [4]. Mutagenesis experiments confirm the functional significance of these residues: FABP1-R126A and R122A mutants exhibit >95% loss of Fabp-IN-1 binding [1] [9]. Additionally, Tyr128 undergoes a conformational shift upon Fabp-IN-1 binding, sealing the pocket and preventing solvent intrusion [4]. This residue is absent in FABP4/5, explaining Fabp-IN-1's 500-fold selectivity for FABP1 over other isoforms [9].

Figure 1: Structural Visualization of Fabp-IN-1 (purple) in FABP1 Binding Pocket

  • Panel A: Charge complementarity between Fabp-IN-1’s carboxylate and Arg126/Arg122
  • Panel B: Hydrophobic interactions with Leu23, Phe55, and Ala75
  • Panel C: Conformational shift in Tyr128 (yellow) upon inhibitor binding

Allosteric Modulation of FABP-Mediated Lipid Trafficking

Impact on Endocannabinoid Hydrolysis and Intracellular Transport

FABP1 facilitates intracellular transport of endocannabinoids like anandamide (AEA) to hydrolytic enzymes (FAAH and MAGL) in hepatic cells [3] [4]. Fabp-IN-1 disrupts this process by sequestering FABP1 in a closed conformation, reducing AEA delivery to hydrolytic compartments. In vitro assays show that 100 nM Fabp-IN-1 decreases AEA hydrolysis by 78% in primary hepatocytes, leading to 2.5-fold accumulation of intact AEA [4]. This occurs through two mechanisms:

  • Competitive Displacement: Fabp-IN-1 directly competes with AEA for the FABP1 binding site (IC₅₀ = 4.46 ± 0.54 μM) [4].
  • Allosteric Inhibition: Bound Fabp-IN-1 induces rigidity in the portal domain, impairing FABP1's collisional interaction with endoplasmic reticulum membranes where hydrolysis occurs [3] [7]. Consequently, cytosolic AEA levels rise, amplifying endocannabinoid signaling and attenuating inflammatory pathways in models of hepatic steatosis [4].

Disruption of Fatty Acid Transfer to Nuclear Receptors (PPARα, HNF4α)

FABP1 shuttles fatty acids to nuclear receptors PPARα and HNF4α, modulating transcriptional programs for lipid oxidation and gluconeogenesis [4] [10]. Fabp-IN-1 inhibits this transport by 89% at 1 μM, as quantified by fluorescent fatty acid redistribution assays [4]. Mechanistically:

  • PPARα Pathway: Fabp-IN-1-bound FABP1 fails to deliver endogenous ligands (e.g., linoleic acid) to PPARα, reducing transactivation by 70% in reporter assays [6] [10]. This downregulates β-oxidation genes (CPT1A, ACOX1), shifting hepatic metabolism toward lipolysis [4].
  • HNF4α Regulation: Molecular docking studies reveal Fabp-IN-1 obstructs the FABP1-HNF4α interaction interface, decreasing fatty acid transfer by 92%. This suppresses HNF4α-driven glucose-6-phosphatase expression, improving insulin sensitivity in NASH models [4].

Table 2: Fabp-IN-1 Effects on Nuclear Receptor Pathways

Nuclear ReceptorNatural LigandFabp-IN-1 Effect on Ligand TransferDownstream Gene Targets AffectedFunctional Outcome
PPARαLinoleic acid70% reduction [4]CPT1A, ACOX1, PDK4↓ Fatty acid oxidation
HNF4αPalmitic acid92% reduction [4]G6PC, PEPCK, APOC3↓ Gluconeogenesis

Competitive Inhibition of Hydrophobic Ligand Binding

Selectivity Profiles Against FABP1 vs. FABP4/5/7

Fabp-IN-1 exhibits >500-fold selectivity for FABP1 (Ki <1.0 nM) over FABP4 (Ki >500 nM) and FABP5 (Ki >1 µM) [9]. This arises from three structural determinants:

  • Cavity Size Differences: FABP1’s larger cavity (650 ų vs. 400 ų in FABP4) accommodates Fabp-IN-1’s extended hydrophobic tail [1] [8].
  • Portal Electrostatics: FABP1’s portal domain has a neutral surface charge, while FABP4/5 feature positively charged lysine residues (K21/K31) that repel Fabp-IN-1’s carboxylate group [1] [8].
  • Residue Substitutions: Tyr128 in FABP1 (conserved as Ala in FABP4) forms critical π-stacking with Fabp-IN-1’s aromatic ring [4] [9].

Fluorescence displacement assays using 1-anilinonaphthalene-8-sulfonic acid (ANS) confirm these findings: Fabp-IN-1 displaces ANS from FABP1 with IC₅₀ = 4.46 ± 0.54 μM but shows no displacement from FABP4/5 at concentrations up to 100 μM [4] [8]. Notably, Fabp-IN-1 retains moderate affinity for FABP6 (Ki = 120 nM), attributed to convergent structural features in the ileal isoform’s binding pocket [8].

Table 3: Fabp-IN-1 Selectivity Profile Across FABP Isoforms

FABP IsoformFabp-IN-1 KiPrimary TissueKey Selectivity Determinant
FABP1<1.0 nM [9]Liver, IntestineLarge cavity, Tyr128 residue
FABP4>500 nM [9]Adipose, MacrophagePositively charged portal (K21/K31)
FABP5>1 µM [8]Epidermal, BrainSmaller cavity, Ala substitution at Tyr128
FABP6120 nM [8]IleumPartial cavity homology to FABP1
FABP7Not detectedBrainRestricted portal flexibility

Properties

Product Name

Fabp-IN-1

IUPAC Name

(2S,4S)-2,4-bis(2-methoxyphenyl)-3-naphthalen-1-yloxycarbonylcyclobutane-1-carboxylic acid

Molecular Formula

C30H26O6

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C30H26O6/c1-34-22-15-7-5-13-20(22)25-27(29(31)32)26(21-14-6-8-16-23(21)35-2)28(25)30(33)36-24-17-9-11-18-10-3-4-12-19(18)24/h3-17,25-28H,1-2H3,(H,31,32)/t25-,26-,27?,28?/m0/s1

InChI Key

IAFLZFHYXQXZKM-DZKOAGKBSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O

Isomeric SMILES

COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O

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